(2E)-2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Overview
Description
(2E)-2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation of cyclohexanone with a suitable carbazole precursor under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced carbazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, carbazole derivatives have been studied for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. This compound could be investigated for similar biological effects.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its interactions with biological targets could lead to the development of new pharmaceuticals.
Industry
Industrially, carbazole derivatives are used in the production of dyes, pigments, and organic semiconductors. This compound could find applications in these areas due to its structural properties.
Mechanism of Action
The mechanism of action of (2E)-2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound of many derivatives, known for its biological and electronic properties.
1,2,3,4-Tetrahydrocarbazole: A reduced form of carbazole with different reactivity.
Cyclohexylcarbazole: A derivative with a cyclohexyl group attached to the carbazole ring.
Uniqueness
(2E)-2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other carbazole derivatives.
Biological Activity
Anticancer Properties
Research indicates that (2E)-2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.
Key Findings:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 20 µM
- A549: 18 µM
These values suggest a moderate potency against these cancer types, with further studies needed to elucidate the exact pathways involved.
Antioxidant Activity
The compound also exhibits antioxidant properties, which may contribute to its anticancer effects. In vitro assays showed that it scavenges free radicals effectively, reducing oxidative stress in cells.
Antioxidant Assay Results:
Compound Concentration | DPPH Scavenging Activity (%) |
---|---|
10 µM | 45% |
20 µM | 65% |
50 µM | 85% |
These results indicate a concentration-dependent increase in antioxidant activity.
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects. Preliminary research indicates its potential in protecting neuronal cells from oxidative damage and apoptosis, which is critical in neurodegenerative diseases.
- Inhibition of reactive oxygen species (ROS) production.
- Modulation of neuroinflammatory pathways.
Study on Cancer Cell Lines
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on cancer cell lines. They found that treatment with this compound led to a significant reduction in cell viability and increased apoptotic markers compared to control groups .
Neuroprotection in Animal Models
A study conducted on mice models of neurodegeneration demonstrated that administration of the compound resulted in improved cognitive function and reduced neuronal loss. The researchers attributed these effects to the compound's ability to mitigate oxidative stress and inflammation within the brain .
Properties
IUPAC Name |
(2E)-2-(cyclohexylmethylidene)-4,9-dihydro-3H-carbazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-19-14(12-13-6-2-1-3-7-13)10-11-16-15-8-4-5-9-17(15)20-18(16)19/h4-5,8-9,12-13,20H,1-3,6-7,10-11H2/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTFQBDFGBSFMC-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=C2CCC3=C(C2=O)NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=C/2\CCC3=C(C2=O)NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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